molecular formula C24H34O4 B1164468 Albatrelin A CAS No. 1417805-15-2

Albatrelin A

Cat. No.: B1164468
CAS No.: 1417805-15-2
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Description

Albatrelin A is a sesquiterpenoid compound, specifically classified as a farnesylphenol. It is derived from the fruiting bodies of the mushroom Albatrellus caeruleoporus. This compound has garnered interest due to its unique chemical structure and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: Albatrelin A can be synthesized through a series of chemical reactions involving the precursor compounds found in Albatrellus caeruleoporus. The synthetic route typically involves the isolation of farnesylphenol derivatives followed by specific chemical modifications to yield this compound. The reaction conditions often include the use of solvents like methanol and reagents such as hydrochloric acid for hydrolysis and oxidation reactions .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from the mushroom Albatrellus caeruleoporus. The process includes harvesting the fruiting bodies, followed by solvent extraction and purification using chromatographic techniques. The purified compound is then subjected to further chemical modifications to enhance its yield and purity .

Chemical Reactions Analysis

Types of Reactions: Albatrelin A undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties .

Scientific Research Applications

Albatrelin A has a wide range of scientific research applications:

Mechanism of Action

Albatrelin A exerts its effects primarily through the inhibition of specific kinases involved in cell growth and proliferation. It induces apoptosis in cancer cells by disrupting key signaling pathways, leading to cell death. The molecular targets include various kinases and receptors that regulate cell cycle and apoptosis .

Comparison with Similar Compounds

Uniqueness of Albatrelin A: this compound stands out due to its specific chemical structure, which includes a unique arrangement of hydroxyl and methyl groups. This structure contributes to its distinct biological activities, particularly its potent cytotoxic effects against cancer cells .

Properties

IUPAC Name

methyl 4,6-dihydroxy-2-methyl-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34O4/c1-16(2)9-7-10-17(3)11-8-12-18(4)13-14-20-19(5)23(24(27)28-6)22(26)15-21(20)25/h9,11,13,15,25-26H,7-8,10,12,14H2,1-6H3/b17-11+,18-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XISGBSYLXCXJCJ-OUBUNXTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC(=C1C(=O)OC)O)O)CC=C(C)CCC=C(C)CCC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC(=C1C(=O)OC)O)O)C/C=C(\C)/CC/C=C(\C)/CCC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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